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Compound of Interest

Compound Name: Methazolamide

Cat. No.: B10762108 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methazolamide is a sulfonamide derivative and a potent, reversible inhibitor of

carbonic anhydrase (CA) isozymes.[1] Its ability to readily penetrate cell membranes allows it to

be used effectively in both in vitro and in vivo systems to probe the function of these ubiquitous

enzymes. Carbonic anhydrases catalyze the rapid interconversion of carbon dioxide and water

to bicarbonate and protons, playing critical roles in pH regulation, CO₂ transport, and various

biosynthetic pathways.[2][3] Methazolamide's well-characterized kinetics and broad-spectrum

inhibition of CA isozymes make it an invaluable chemical probe for elucidating the physiological

and pathological roles of carbonic anhydrase activity.

Mechanism of Action: As a member of the sulfonamide class of inhibitors, methazolamide's

primary mechanism involves the binding of its deprotonated sulfonamide group to the zinc

(Zn²⁺) ion at the active site of the carbonic anhydrase enzyme. This coordination to the zinc

ion, which is essential for catalysis, effectively blocks the enzyme's activity. The binding is

reversible and noncompetitive.[1] The thiadiazole ring structure of methazolamide also forms

key interactions with amino acid residues within the enzyme's active site, contributing to its high

affinity.

Quantitative Inhibition Data
The inhibitory potency of methazolamide varies across different carbonic anhydrase isozymes.

The inhibition constant (Kᵢ) is a measure of this potency, with lower values indicating tighter

binding and more effective inhibition.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b10762108?utm_src=pdf-interest
https://www.benchchem.com/product/b10762108?utm_src=pdf-body
https://www.mdpi.com/2073-4344/11/7/819
https://www.mdpi.com/2073-4344/12/11/1391
https://www.researchgate.net/post/How_to_Prepare_NPA_for_Carbonic_Anhydrase_Activity_Measurement
https://www.benchchem.com/product/b10762108?utm_src=pdf-body
https://www.benchchem.com/product/b10762108?utm_src=pdf-body
https://www.mdpi.com/2073-4344/11/7/819
https://www.benchchem.com/product/b10762108?utm_src=pdf-body
https://www.benchchem.com/product/b10762108?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10762108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isozyme Inhibition Constant (Kᵢ) Species/Source

Carbonic Anhydrase I 50 nM Human (hCA I)

Carbonic Anhydrase II 14 nM Human (hCA II)

Carbonic Anhydrase IV 36 nM Bovine (bCA IV)

Carbonic Anhydrase XII 5.7 nM Human (hCA XII)

Table 1: Summary of Methazolamide Inhibition Constants (Kᵢ) against various Carbonic

Anhydrase isozymes. Data sourced from multiple studies.[4][5]

Application Example: Probing Mitochondrial
Dysfunction in Alzheimer's Disease
Recent studies have implicated mitochondrial dysfunction in the pathogenesis of Alzheimer's

disease (AD), where amyloid-β (Aβ) peptides induce neuronal and vascular toxicity.

Methazolamide has been used as a chemical probe to investigate the role of carbonic

anhydrases in this process. Research suggests that methazolamide can protect against Aβ-

mediated mitochondrial toxicity by preventing mitochondrial membrane depolarization and the

generation of reactive oxygen species (H₂O₂), without affecting baseline cellular metabolism.

This application highlights methazolamide's utility in dissecting complex pathological signaling

pathways.
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Aβ-induced mitochondrial toxicity pathway probed by methazolamide.

Experimental Protocols
Two primary methods are used to assay carbonic anhydrase activity and determine the kinetic

parameters of inhibitors like methazolamide: the CO₂ hydration assay and the esterase

activity assay.
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Protocol 1: CO₂ Hydration Activity Assay using Stopped-
Flow Spectrophotometry
This is the gold-standard method for measuring the enzyme's physiologically relevant activity. It

measures the rate of pH change resulting from the hydration of CO₂ to bicarbonate and a

proton. A stopped-flow instrument is required due to the high catalytic rate of most CA

isozymes.

A. Workflow for CO₂ Hydration Assay

1. Prepare Reagents
(Buffer, Enzyme, Inhibitor, Substrate)

2. Equilibrate System
(Stopped-flow apparatus to 4°C)

3. Load Syringes
(Syringe A: Enzyme +/- Inhibitor in Buffer

Syringe B: CO₂-saturated water)

4. Initiate Reaction
(Rapidly mix Syringe A and B)

5. Monitor Absorbance
(Measure change at 557 nm over time)

6. Analyze Data
(Calculate initial rates, determine Kᵢ)

Click to download full resolution via product page

Experimental workflow for the stopped-flow CO₂ hydration assay.
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B. Materials and Reagents

Purified Carbonic Anhydrase (e.g., human CA II)

Methazolamide (stock solution in DMSO, e.g., 10 mM)

Assay Buffer: 20 mM HEPES-NaOH, pH 7.5, containing 20 mM Na₂SO₄

pH Indicator: Phenol Red (e.g., 0.2 mM stock)

Substrate: CO₂-saturated deionized water (prepare by bubbling CO₂ gas through ice-cold

water for at least 30 minutes)

Stopped-flow spectrophotometer

C. Procedure

Reagent Preparation:

Prepare the Assay Buffer and chill to 4°C.

Prepare a working solution of the CA enzyme in the chilled Assay Buffer (e.g., 20 μM).

Prepare serial dilutions of methazolamide in Assay Buffer to achieve a range of final

concentrations (e.g., 1 nM to 1 μM).

Prepare the CO₂-saturated water substrate immediately before use and keep it on ice.

Stopped-Flow Measurement:

Set the stopped-flow instrument to the desired temperature (e.g., 4°C) and the

spectrophotometer to monitor absorbance at 557 nm (the peak absorbance for phenol red

at this pH).

Load one syringe with the enzyme solution (or enzyme + inhibitor solution) in Assay Buffer

containing the pH indicator.

Load the second syringe with the CO₂-saturated water.
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Initiate the run. The instrument will rapidly mix the contents of the two syringes, and the

reaction (pH drop) will be monitored as a decrease in absorbance at 557 nm over time

(typically milliseconds to seconds).

Record the kinetic traces.

Data Analysis:

Determine the initial rate of the reaction from the slope of the linear portion of the

absorbance vs. time curve for the uninhibited and inhibited reactions.

To determine the Kᵢ, measure the reaction rates at various substrate (CO₂) and inhibitor

(methazolamide) concentrations.

Plot the data using a suitable model, such as a Dixon plot (1/velocity vs. inhibitor

concentration) or by fitting to the Michaelis-Menten equation for competitive or

noncompetitive inhibition.

Protocol 2: Esterase Activity Assay using p-Nitrophenyl
Acetate (pNPA)
This is a simpler, more accessible colorimetric assay that can be performed with a standard

spectrophotometer. It measures the CA-catalyzed hydrolysis of p-nitrophenyl acetate (pNPA) to

p-nitrophenolate, which is yellow and absorbs at 400 nm. While not the physiological reaction,

it is a reliable method for determining inhibitor kinetics.

A. Workflow for pNPA Esterase Assay
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1. Prepare Reagents
(Buffer, Enzyme, Inhibitor, Substrate)

2. Set up Spectrophotometer
(Set to 400 nm and 25°C)

3. Pre-incubate
(Enzyme and inhibitor in cuvette)

4. Initiate Reaction
(Add pNPA substrate and mix)

5. Monitor Absorbance
(Record increase at 400 nm for 3-5 min)

6. Analyze Data
(Calculate rates, determine IC₅₀ and Kᵢ)

Click to download full resolution via product page

Experimental workflow for the pNPA esterase activity assay.

B. Materials and Reagents

Purified Carbonic Anhydrase

Methazolamide (stock solution in DMSO)

Assay Buffer: 50 mM Tris-HCl, pH 7.5

Substrate: p-Nitrophenyl acetate (pNPA) (e.g., 100 mM stock in acetonitrile)

Standard 1 cm path length cuvettes
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UV-Vis Spectrophotometer with temperature control

C. Procedure

Reagent Preparation:

Prepare a working solution of the CA enzyme in Assay Buffer (e.g., 2 μM).

Prepare serial dilutions of methazolamide in Assay Buffer.

Prepare a working solution of pNPA in Assay Buffer (e.g., 3 mM). Note: pNPA hydrolyzes

spontaneously, so prepare this solution fresh.

Spectrophotometric Measurement:

Set the spectrophotometer to monitor absorbance at 400 nm and equilibrate the sample

holder to 25°C.

In a cuvette, add the Assay Buffer, the CA enzyme solution, and the desired concentration

of methazolamide. Allow to pre-incubate for 5 minutes to allow inhibitor binding.

To initiate the reaction, add the pNPA substrate solution, mix quickly by inversion, and

immediately start recording the absorbance at 400 nm every 15 seconds for 3-5 minutes.

Run a control reaction with no enzyme to measure the rate of spontaneous pNPA

hydrolysis.

Run a control reaction with enzyme but no inhibitor to determine the uninhibited reaction

rate (V₀).

Data Analysis:

Calculate the initial reaction rate by determining the slope of the linear portion of the

absorbance vs. time plot. Subtract the rate of the spontaneous hydrolysis from all enzyme-

catalyzed rates.

To determine the IC₅₀ value, plot the percentage of inhibition [(V₀ - Vᵢ)/V₀] * 100 against

the logarithm of the methazolamide concentration and fit the data to a dose-response
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curve.

The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation, provided the

mechanism of inhibition and the substrate concentration relative to its Kₘ are known.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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